tert-butyl N-{1-[2,6-bis(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}-N-methylcarbamate
Overview
Description
tert-butyl N-{1-[2,6-bis(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}-N-methylcarbamate: is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a tert-butyl group, a piperidine ring, and a pyridine ring substituted with trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{1-[2,6-bis(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}-N-methylcarbamate typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. This often involves the use of reductive amination or other amine-forming reactions.
Introduction of the Pyridine Ring: The pyridine ring, substituted with trifluoromethyl groups, is introduced through nucleophilic substitution reactions. This step may require the use of strong bases and specific solvents to achieve high yields.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the piperidine intermediate with tert-butyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental safety. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring or the carbamate group, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-{1-[2,6-bis(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}-N-methylcarbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the areas of neuropharmacology and oncology.
Medicine
In medicine, the compound’s potential therapeutic effects are being investigated. Its interactions with biological pathways could lead to the development of new treatments for diseases such as cancer, neurological disorders, and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of tert-butyl N-{1-[2,6-bis(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}-N-methylcarbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels, depending on the context of its use. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-{1-[2,6-difluoropyridin-4-yl]piperidin-4-yl}-N-methylcarbamate
- tert-butyl N-{1-[2,6-dichloropyridin-4-yl]piperidin-4-yl}-N-methylcarbamate
- tert-butyl N-{1-[2,6-dimethylpyridin-4-yl]piperidin-4-yl}-N-methylcarbamate
Uniqueness
The uniqueness of tert-butyl N-{1-[2,6-bis(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}-N-methylcarbamate lies in the presence of the trifluoromethyl groups on the pyridine ring. These groups significantly enhance the compound’s lipophilicity and metabolic stability, making it more effective in biological systems compared to its analogs with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl N-[1-[2,6-bis(trifluoromethyl)pyridin-4-yl]piperidin-4-yl]-N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F6N3O2/c1-16(2,3)29-15(28)26(4)11-5-7-27(8-6-11)12-9-13(17(19,20)21)25-14(10-12)18(22,23)24/h9-11H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUQHJGNBPHHSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCN(CC1)C2=CC(=NC(=C2)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F6N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901109117 | |
Record name | Carbamic acid, N-[1-[2,6-bis(trifluoromethyl)-4-pyridinyl]-4-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901109117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823187-99-0 | |
Record name | Carbamic acid, N-[1-[2,6-bis(trifluoromethyl)-4-pyridinyl]-4-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1823187-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[1-[2,6-bis(trifluoromethyl)-4-pyridinyl]-4-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901109117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.